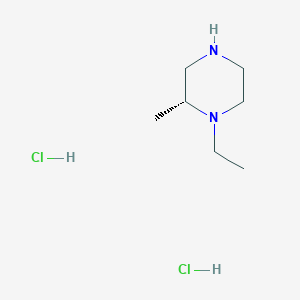

(R)-1-Ethyl-2-methylpiperazine dihydrochloride

説明

特性

IUPAC Name |

(2R)-1-ethyl-2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYLPDZARCRHMW-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCNC[C@H]1C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

-

Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are preferred for deprotonating the piperazine nitrogen, facilitating nucleophilic attack on the ethyl halide.

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing ionic intermediates.

-

Temperature : Reactions typically proceed at 40–80°C to balance kinetics and byproduct formation.

Example Protocol :

-

Dissolve 2-methylpiperazine (1.0 eq) in DMF.

-

Add NaH (1.2 eq) at 0°C and stir for 30 minutes.

-

Introduce ethyl bromide (1.1 eq) dropwise and heat to 60°C for 12 hours.

-

Quench with water, extract with dichloromethane, and isolate the crude product.

Challenges :

-

Over-alkylation to 1,4-diethyl-2-methylpiperazine is mitigated by using a slight excess of 2-methylpiperazine.

-

Racemization at the chiral center necessitates low-temperature conditions.

Asymmetric Synthesis via Chiral Catalysis

To achieve enantiomeric excess (ee), asymmetric catalytic methods are employed. Transition-metal catalysts and organocatalysts have been explored.

Metal-Catalyzed Dynamic Kinetic Resolution

Palladium complexes with chiral ligands (e.g., BINAP) enable dynamic kinetic resolution during alkylation. For example:

Enzymatic Desymmetrization

Lipases (e.g., Candida antarctica Lipase B) selectively acylate one amine group of piperazine derivatives, enabling subsequent stereoselective alkylation:

-

Protect 2-methylpiperazine with vinyl acetate using CAL-B.

-

Ethylate the free amine with ethyl iodide.

-

Deprotect under acidic conditions to yield (R)-1-ethyl-2-methylpiperazine.

Advantages :

-

High enantioselectivity (up to 98% ee).

-

Green chemistry principles are adhered to by avoiding harsh reagents.

Resolution of Racemic Mixtures

When racemic products form, chiral resolution techniques are critical:

Diastereomeric Salt Formation

Chiral Chromatography

-

Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Characterization and Quality Control

Post-synthesis, rigorous analytical methods ensure purity and stereochemical integrity:

Spectroscopic Analysis

Chiral Purity Assessment

-

Chiral HPLC :

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Microreactors enhance heat/mass transfer, reducing reaction times and improving ee:

Byproduct Management

-

Distillation : Vacuum distillation (0.1 mBar, 150°C) removes residual ethyl halides.

-

Ion Exchange : Remove dihydrochloride impurities using Amberlyst A26 resin.

Comparative Evaluation of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Alkylation | 65–75 | Racemic | High | 120–150 |

| Asymmetric Catalysis | 70–80 | 90–98 | Moderate | 300–400 |

| Enzymatic Resolution | 60–70 | 95–99 | Low | 500–600 |

化学反応の分析

Types of Reactions

®-1-Ethyl-2-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

科学的研究の応用

The biological activity of (R)-1-Ethyl-2-methylpiperazine dihydrochloride has been extensively studied, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar piperazine structures often exhibit antimicrobial properties. Studies have shown that (R)-1-Ethyl-2-methylpiperazine dihydrochloride can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative organisms. This makes it a candidate for developing new antibiotics or adjuvants to enhance the efficacy of existing antibiotics .

CNS Activity

The compound has been found to interact with neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders. Binding studies have demonstrated affinities for serotonin and dopamine receptors, indicating its role in modulating neurological pathways .

Pharmacokinetics

Pharmacokinetic studies reveal that (R)-1-Ethyl-2-methylpiperazine dihydrochloride exhibits favorable absorption and distribution characteristics. Investigations into its metabolic profile suggest that it may accumulate in specific organs like the liver and kidneys, which could influence its therapeutic use and toxicity profile .

Case Studies

Several case studies highlight the practical applications of (R)-1-Ethyl-2-methylpiperazine dihydrochloride:

- Efflux Pump Inhibition : A study demonstrated that this compound significantly enhances the activity of antibiotics against resistant strains of Pseudomonas aeruginosa by inhibiting efflux pumps. The combination therapy led to a substantial reduction in bacterial load in infected models .

- Neuropharmacological Research : In a study investigating compounds for potential antidepressant activity, (R)-1-Ethyl-2-methylpiperazine dihydrochloride showed promise in enhancing serotonin levels in animal models, suggesting its utility in developing new antidepressant therapies .

Applications in Synthetic Chemistry

In synthetic chemistry, (R)-1-Ethyl-2-methylpiperazine dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it suitable for:

- Drug Development : It can be used as a scaffold for designing new pharmaceutical agents targeting multiple biological pathways.

- Chemical Research : The compound's reactivity allows it to be employed in the synthesis of novel compounds with potential therapeutic applications.

作用機序

The mechanism of action of ®-1-Ethyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Piperazine dihydrochloride derivatives exhibit diverse biological activities and physicochemical properties depending on substituent groups and stereochemistry. Below is a detailed comparison:

Structural and Functional Analogues

(R)-2-Ethyl-1-methylpiperazine Dihydrochloride

- Molecular Formula : C₇H₁₈Cl₂N₂ (same as the target compound but with substituent positions reversed).

- Key Differences : The ethyl and methyl groups are at positions 2 and 1, respectively, altering steric and electronic interactions. This positional isomerism could influence receptor binding and solubility .

Vanoxerine Dihydrochloride

- Molecular Formula : C₂₈H₃₂N₂O·2HCl.

- Biological Activity : A triple CDK2/4/6 inhibitor with IC₅₀ values of 3.79 µM (QGY7703 cells) and 4.04 µM (Huh7 cells) . Demonstrates broader anticancer activity compared to CDK2-specific inhibitors like Fluspirilene (IC₅₀ = 4.01 µM in HepG2) .

- Key Differences : Larger molecular structure with a diphenylmethoxyethyl group, enabling dual inhibition and distinct pharmacokinetics .

GBR 12783 Dihydrochloride

- Molecular Formula : C₂₈H₃₂N₂O·2HCl.

- Biological Activity : Potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes).

- Physical Properties : White solid with ≥99% purity, emphasizing its suitability for neurological applications .

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

- Molecular Formula : C₁₁H₁₆Cl₂N₂O.

- Applications : Used in cardiac and antipsychotic drug formulations. Structural features include a chloromethoxyphenyl group, enhancing receptor selectivity .

Levocetirizine Dihydrochloride

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl.

- Applications : Antihistamine with a piperazine core linked to a chlorophenyl group. Highlights the role of piperazine in improving solubility and bioavailability .

Comparative Data Table

Key Observations

Structural Impact on Activity :

- Substituent position (e.g., ethyl vs. methyl groups) significantly affects receptor binding. For example, (R)-1-Ethyl-2-methylpiperazine’s stereochemistry may influence chiral recognition in biological systems .

- Bulky groups (e.g., diphenylmethoxyethyl in GBR 12783) enhance selectivity for neurological targets .

Pharmacological Diversity: Piperazine derivatives span anticancer, antipsychotic, and antihistamine applications. Vanoxerine’s triple CDK inhibition contrasts with Levocetirizine’s H1-receptor antagonism .

Physicochemical Properties: Smaller molecules like (R)-1-Ethyl-2-methylpiperazine dihydrochloride (MW = 201.14) may exhibit better membrane permeability than larger analogs (e.g., Vanoxerine, MW = 485.5) . Purity and stability vary; GBR 12783 is supplied as a ≥99% pure solid, while synthesis protocols for other derivatives require stringent purification .

Safety Profiles: (R)-1-Ethyl-2-methylpiperazine dihydrochloride carries warnings for skin/eye irritation (H315/H319), whereas anticancer agents like Vanoxerine may have dose-dependent cytotoxic effects .

生物活性

(R)-1-Ethyl-2-methylpiperazine dihydrochloride is a compound belonging to the piperazine family, characterized by its unique structural features that contribute to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of (R)-1-Ethyl-2-methylpiperazine dihydrochloride indicates it exists as a dihydrochloride salt, which enhances its solubility and bioavailability. The piperazine ring structure, with ethyl and methyl substituents, is crucial for its interactions with biological targets.

Biological Activities

Research has identified several biological activities associated with (R)-1-Ethyl-2-methylpiperazine dihydrochloride:

- Antidepressant Effects : Compounds in the piperazine class are known to modulate serotonin receptors, which are implicated in mood regulation. Studies suggest that derivatives may exhibit antidepressant properties through their action on serotonin pathways.

- Antimicrobial Activity : Some piperazine derivatives have demonstrated efficacy against various pathogens. The mechanism often involves disrupting microbial membranes or inhibiting essential enzymes.

- Neurological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its binding affinity to specific receptors can influence neurotransmission and neuronal health.

The exact mechanism of action for (R)-1-Ethyl-2-methylpiperazine dihydrochloride is not fully elucidated but is believed to involve:

- Receptor Binding : The compound likely binds to various neurotransmitter receptors, including serotonin and dopamine receptors, modulating their activity .

- Enzyme Inhibition : Some studies indicate that piperazine derivatives can inhibit enzymes involved in neurotransmitter metabolism, further influencing their physiological effects .

Comparative Analysis

To understand the uniqueness of (R)-1-Ethyl-2-methylpiperazine dihydrochloride, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpiperazine | One methyl group on nitrogen | Antidepressant properties |

| 1-(4-Fluorophenyl)piperazine | Fluorine substitution on phenyl group | Antipsychotic effects |

| 4-(4-Methylpiperazinyl)phenol | Phenol group attached to a piperazine ring | Antimicrobial and anti-inflammatory |

This table highlights how the specific ethyl and methyl substitutions in (R)-1-Ethyl-2-methylpiperazine dihydrochloride may lead to distinct receptor binding profiles and biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including (R)-1-Ethyl-2-methylpiperazine dihydrochloride:

- Antidepressant Activity : A study screening various piperazine compounds found that those with similar structural motifs exhibited significant antidepressant effects in animal models. The mechanism was linked to enhanced serotonin receptor activity .

- Antimicrobial Efficacy : Research indicated that certain piperazines possess broad-spectrum antimicrobial properties. For instance, a derivative demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .

- Neuroprotective Effects : Investigations into the neuroprotective potential of piperazines revealed that some compounds could reduce oxidative stress in neuronal cells, suggesting therapeutic implications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the enantioselective synthesis of (R)-1-Ethyl-2-methylpiperazine dihydrochloride to achieve high enantiomeric purity?

- Methodology :

- Step 1 : Start with a chiral precursor (e.g., (R)-2-methylpiperazine) and perform alkylation using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Purify intermediates via recrystallization or chromatography to minimize racemization. Use chiral HPLC to monitor enantiomeric excess (ee) .

- Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl in anhydrous ethanol, followed by lyophilization to ensure hygroscopic stability .

- Critical Considerations : Racemization risks during alkylation and salt formation require strict temperature control (≤40°C) and inert atmospheres.

Q. What analytical techniques are recommended for assessing the purity and structural integrity of (R)-1-Ethyl-2-methylpiperazine dihydrochloride?

- Methodology :

- HPLC/UPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers and quantify impurities (<0.5%) .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for ethyl and methyl groups) and detect residual solvents .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ions ([M+H]⁺ at m/z 177.1) and rule out degradation products .

Q. How should researchers handle solubility challenges for this compound in aqueous biological assays?

- Methodology :

- Prepare stock solutions in deionized water (pH ~3.0 adjusted with HCl) to leverage the dihydrochloride salt’s solubility (≥50 mg/mL) .

- For neutral pH assays, use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based solubilizers to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results for this compound?

- Methodology :

- Case Study : If NMR shows unexpected splitting patterns, perform X-ray crystallography to confirm solid-state conformation .

- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify stereoelectronic effects .

- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., N-ethylated derivatives) that may skew data .

Q. What strategies are effective for designing stability studies under accelerated conditions (e.g., heat, light, pH)?

- Methodology :

- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and analyze via HPLC for decomposition products (e.g., piperazine ring oxidation) .

- Photostability Testing : Use a xenon lamp (ICH Q1B) to simulate UV exposure; monitor for color changes or new HPLC peaks indicating photo-oxidation .

- pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–10) to identify degradation pathways (e.g., hydrolysis at pH >8) .

Q. How can researchers address enantiomeric contamination during large-scale synthesis?

- Methodology :

- Chiral Resolution : Employ diastereomeric salt formation with L-tartaric acid to separate (R)- and (S)-enantiomers .

- Process Optimization : Use continuous flow reactors with immobilized chiral catalysts (e.g., Rh-DTBM-SEGPHOS) to enhance stereoselectivity (>99% ee) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time ee monitoring .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., using equilibrium dialysis) to assess free drug availability .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may alter activity in vivo (e.g., N-oxide formation) .

- Species-Specific Differences : Compare metabolic stability in human vs. rodent liver microsomes to explain efficacy gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。